3-[3-(Dimethylamino)propoxy]benzylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[3-(aminomethyl)phenoxy]-N,N-dimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-14(2)7-4-8-15-12-6-3-5-11(9-12)10-13/h3,5-6,9H,4,7-8,10,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMIFLYRNDVHIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=CC=CC(=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00614303 | |
| Record name | 3-[3-(Aminomethyl)phenoxy]-N,N-dimethylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00614303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182963-94-6 | |
| Record name | 3-[3-(Aminomethyl)phenoxy]-N,N-dimethylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00614303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies
Precursor Synthesis and Functional Group Introduction
The initial phase of the synthesis focuses on preparing the aliphatic amine side chain and the aromatic core, which will be linked to form the complete backbone of the target molecule.
Dimethylaminopropylamine (DMAPA) is a critical precursor for installing the side chain of the target molecule. The commercial production of DMAPA is a well-established two-stage process. atamanchemicals.comatamankimya.comgoogle.com The synthesis begins with the reaction of dimethylamine (B145610) and acrylonitrile (B1666552) in a Michael addition reaction to produce 3-dimethylaminopropionitrile (DMAPN). atamanchemicals.comwikipedia.org This intermediate is then subjected to catalytic hydrogenation to yield the final DMAPA product. google.comoecd.org
| Step | Reactants | Intermediate/Product | Reaction Type |
| 1 | Dimethylamine, Acrylonitrile | 3-Dimethylaminopropionitrile (DMAPN) | Michael Addition |
| 2 | 3-Dimethylaminopropionitrile (DMAPN), Hydrogen (H₂) | Dimethylaminopropylamine (DMAPA) | Catalytic Hydrogenation |
The aromatic core of the target molecule is a propoxy-substituted benzaldehyde (B42025) or a related benzyl (B1604629) alcohol derivative. A common and logical starting material for this component is 3-hydroxybenzaldehyde (B18108). The synthesis proceeds via a Williamson ether synthesis, where the hydroxyl group of the aromatic ring is alkylated.
In this key step, 3-hydroxybenzaldehyde is deprotonated with a suitable base (e.g., sodium hydride or potassium carbonate) to form a phenoxide ion. This nucleophilic phenoxide is then reacted with a 3-(dimethylamino)propyl halide, typically 3-(dimethylamino)propyl chloride, to form the ether linkage. This reaction yields the crucial intermediate, 3-[3-(Dimethylamino)propoxy]benzaldehyde. This aldehyde contains the complete carbon and oxygen framework of the target molecule and is the direct precursor for the final amination step.
Alternatively, the corresponding benzyl alcohol, 3-[3-(Dimethylamino)propoxy]benzyl alcohol, can be prepared either by the reduction of the aldehyde or by performing the Williamson ether synthesis on 3-hydroxybenzyl alcohol. This alcohol can then be used to form the benzylamine (B48309) scaffold through other methods, such as conversion to a benzyl halide followed by substitution.
Formation of the Benzylamine Scaffold
With the key aldehyde intermediate, 3-[3-(Dimethylamino)propoxy]benzaldehyde, in hand, the final step is the introduction of the primary amine group at the benzylic position. This can be achieved through several established synthetic methods.
One pathway to the benzylamine is through nucleophilic substitution. This is typically a two-step process starting from the 3-[3-(Dimethylamino)propoxy]benzaldehyde precursor. First, the aldehyde is reduced to the corresponding benzyl alcohol using a standard reducing agent like sodium borohydride (B1222165).
The resulting 3-[3-(Dimethylamino)propoxy]benzyl alcohol is then converted into a better leaving group, commonly a benzyl halide (e.g., benzyl chloride or bromide), by reacting it with an appropriate halogenating agent (e.g., thionyl chloride or phosphorus tribromide). The final step involves the reaction of this benzyl halide with an amine source, such as ammonia (B1221849), in a classic SN2 reaction to displace the halide and form the primary benzylamine. researchgate.net The mechanism involves the nucleophilic attack of ammonia on the electrophilic benzylic carbon, leading to the formation of the C-N bond. researchgate.netrsc.org
Reductive amination is one of the most direct and widely used methods for synthesizing amines from carbonyl compounds. ias.ac.in This approach allows for the one-pot conversion of 3-[3-(Dimethylamino)propoxy]benzaldehyde into the target benzylamine. The reaction involves the condensation of the aldehyde with an amine source, typically ammonia or an ammonia equivalent, to form an intermediate imine in situ. This imine is then immediately reduced by a selective reducing agent present in the reaction mixture to yield the final amine. masterorganicchemistry.com
A variety of reducing agents can be employed for this transformation, with the choice often depending on the specific substrate and desired reaction conditions. Sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride are particularly effective as they are mild enough to selectively reduce the imine in the presence of the starting aldehyde. masterorganicchemistry.comucla.edu Sodium borohydride can also be used, often under specific pH conditions or after the initial formation of the imine. ias.ac.inresearchgate.net
| Reducing Agent | Abbreviation | Key Features |
| Sodium Triacetoxyborohydride | STAB, NaBH(OAc)₃ | Mild and selective for imines; widely used in modern organic synthesis. ucla.edu |
| Sodium Cyanoborohydride | NaBH₃CN | Selective for imines at neutral or slightly acidic pH; toxicity of cyanide is a consideration. masterorganicchemistry.com |
| Sodium Borohydride | NaBH₄ | A common, cost-effective reagent; less selective, may require controlled conditions to prevent aldehyde reduction. ias.ac.inkoreascience.kr |
| Borohydride Exchange Resin | BER | A solid-supported reagent that simplifies workup and product isolation. koreascience.kr |
Modern synthetic chemistry offers advanced methods for C-N bond formation, including palladium-catalyzed coupling reactions. While less common for the direct synthesis of primary benzylamines from aldehydes, these methods represent a powerful alternative for constructing benzylamine derivatives. For instance, a palladium-catalyzed Buchwald-Hartwig amination could potentially be employed. This would involve coupling a benzyl halide or triflate, such as 3-[3-(Dimethylamino)propoxy]benzyl bromide, with an ammonia equivalent under palladium catalysis.
Furthermore, palladium catalysis is extensively used in the modification of benzylamine derivatives themselves, for example, through C-H activation and cross-coupling reactions to introduce substituents onto the aromatic ring. nih.govbohrium.com These reactions allow for the late-stage functionalization of the benzylamine scaffold, providing access to a diverse range of related compounds. researchgate.netresearchgate.net
Electrochemical Synthetic Strategies
Electrochemical methods offer a green and highly controllable alternative to traditional chemical reductions for synthesizing benzylamines from benzonitrile (B105546) precursors. The electrohydrogenation of a nitrile, such as the plausible intermediate 3-[3-(Dimethylamino)propoxy]benzonitrile, involves the transfer of four protons (4H⁺) and four electrons (4e⁻) to the cyano group. acs.org This process typically proceeds through an imine intermediate, which is subsequently reduced to the primary amine. acs.org
Recent studies on the electrohydrogenation of benzonitrile to benzylamine have highlighted the efficacy of copper-based electrodes, particularly copper-silver alloys, under mild, aqueous conditions. nih.gov The reaction can be performed at neutral pH using an electrolyte like potassium chloride (KCl) and water as the proton source. nih.govsciprofiles.com This approach avoids the need for high-pressure hydrogen gas and harsh chemical reducing agents, enhancing the safety and sustainability of the synthesis. comet.technology The efficiency of the conversion is influenced by parameters such as current density, electrode material, and solvent system. nih.gov
Table 1: Optimized Parameters for Electrochemical Reduction of Benzonitrile
| Parameter | Optimal Condition | Rationale |
|---|---|---|
| Electrode | Copper-Silver (Cu-Ag) | Exhibits high efficiency and selectivity for nitrile reduction. nih.gov |
| Current Density | -20 mA·cm⁻² | Balances reaction rate with suppression of side reactions. nih.gov |
| Solvent/Electrolyte | H₂O/CH₃CN with 0.5 M KCl | Provides proton source and solubility for the substrate at neutral pH. nih.gov |
| Proton Source | Water | Serves as a sustainable and safe source of protons for the hydrogenation. nih.gov |
Chloromethylation-based Approaches to Benzylamine Derivatives
A classical route to benzylamine derivatives involves the chloromethylation of an aromatic ring followed by displacement of the chloride with an amine source. This two-step process begins with an electrophilic aromatic substitution to introduce a chloromethyl (-CH₂Cl) group onto the benzene (B151609) ring. This reaction, often called the Blanc reaction, typically employs formaldehyde (B43269) and hydrogen chloride, often in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂).
The resulting benzyl chloride derivative is then converted to the benzylamine. A common method for this transformation is the Gabriel synthesis, which involves reaction with potassium phthalimide (B116566) followed by hydrolysis or hydrazinolysis to release the primary amine. Alternatively, direct amination with ammonia can be used, although this can sometimes lead to over-alkylation, producing secondary and tertiary amines as byproducts.
While this approach is viable for many simple benzylamines, its application to a molecule like 3-[3-(Dimethylamino)propoxy]benzylamine would be challenging. The acidic and electrophilic conditions of the chloromethylation step could potentially cleave the ether linkage or react with the tertiary amine of the propoxy side chain. Therefore, this strategy would likely require the installation of the benzylamine moiety before the etherification step, starting from a precursor like 3-methoxybenzylamine, which could later be demethylated to 3-hydroxybenzylamine to allow for the attachment of the side chain.
Incorporation of the 3-(Dimethylamino)propoxy Moiety
A crucial phase in the synthesis is the attachment of the functionalized side chain to the aromatic core. This is typically achieved through the formation of an ether bond.
Etherification Reactions for Propoxy Linkage Formation
The most direct and widely used method for forming the aryl ether bond in the target molecule is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide. wikipedia.org In a plausible synthetic route, the sodium salt of a phenolic precursor, such as 3-hydroxybenzonitrile or 3-hydroxybenzaldehyde, is generated using a strong base like sodium hydride (NaH) in an aprotic polar solvent such as N,N-dimethylformamide (DMF). masterorganicchemistry.com
This phenoxide then acts as a nucleophile, attacking an alkyl halide like 3-(dimethylamino)propyl chloride. chemscene.com The hydrochloride salt of this alkyl halide is commercially available and can be used directly or after neutralization. The reaction proceeds via a backside attack on the carbon bearing the leaving group (chloride), resulting in the formation of the desired ether linkage. wikipedia.org The choice of a primary alkyl halide is critical, as secondary or tertiary halides would favor elimination side reactions. wikipedia.org
Table 2: Typical Conditions for Williamson Ether Synthesis
| Component | Reagent/Condition | Purpose |
|---|---|---|
| Aromatic Precursor | 3-Hydroxybenzonitrile | Provides the phenolic hydroxyl group for ether formation. |
| Base | Sodium Hydride (NaH) | Deprotonates the phenol (B47542) to form the nucleophilic phenoxide. |
| Alkylating Agent | 3-(Dimethylamino)propyl chloride hydrochloride | Provides the electrophilic carbon and the side chain. chemicalbook.com |
| Solvent | N,N-Dimethylformamide (DMF) | Aprotic polar solvent that facilitates SN2 reactions. |
| Temperature | Room to moderate heat (e.g., 50-100 °C) | To ensure a reasonable reaction rate. |
Strategies for Introduction of the Dimethylamino Group
The dimethylamino group can be introduced either as part of a pre-functionalized building block or installed onto a precursor molecule.
The most efficient strategy involves using a reagent that already contains the dimethylamino group, such as 3-(dimethylamino)propyl chloride. chemicalbook.com This reagent is prepared from 3-dimethylamino-1-propanol, often by reaction with thionyl chloride (SOCl₂). chemicalbook.com Using this pre-formed side chain in the Williamson ether synthesis (as described in 2.3.1) directly installs the complete 3-(dimethylamino)propoxy moiety in a single step.
An alternative, though less direct, multi-step approach could involve:
Etherification of the phenolic precursor (e.g., 3-hydroxybenzonitrile) with a bifunctional reagent like 1-bromo-3-chloropropane.
Selective displacement of the more reactive terminal bromide with an azide (B81097) (e.g., using sodium azide).
Reduction of the azide to a primary amine.
Reductive amination of the primary amine with formaldehyde and a reducing agent (like formic acid in the Eschweiler–Clarke reaction) to yield the tertiary dimethylamino group.
This longer route is less atom-economical and introduces additional steps, making the use of pre-functionalized 3-(dimethylamino)propyl chloride the superior strategy.
Novel Synthetic Routes and Optimization
Modern synthetic chemistry emphasizes efficiency, often through the development of one-pot procedures that minimize intermediate purification steps.
One-Pot Synthetic Methods
Hypothetical One-Pot Procedure:
Etherification: 3-hydroxybenzaldehyde is treated with a base (e.g., K₂CO₃ or NaH) and 3-(dimethylamino)propyl chloride in a suitable solvent (e.g., DMF or acetonitrile). The reaction is heated to ensure the complete formation of the intermediate, 3-[3-(Dimethylamino)propoxy]benzaldehyde.
Reductive Amination: After the etherification is complete, the reaction mixture is cooled, and reagents for reductive amination are added directly to the same vessel. This would involve an amine source, such as ammonia (or an ammonia surrogate like ammonium (B1175870) acetate), and a chemoselective reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this purpose as they readily reduce the in-situ formed imine while being slow to reduce the aldehyde starting material. wikipedia.orgmasterorganicchemistry.com
This one-pot approach would significantly improve process efficiency by eliminating the need to isolate and purify the intermediate aldehyde, thereby saving time, solvents, and materials. organic-chemistry.org The key challenge in optimizing such a process lies in ensuring the compatibility of all reagents and intermediates under the reaction conditions.
Flow Chemistry Approaches for Efficient Synthesis
Continuous flow chemistry offers a powerful alternative to traditional batch synthesis, providing significant advantages in terms of process control, safety, and efficiency. The adaptation of the synthesis of this compound to a flow process can overcome limitations associated with batch reactions, such as poor heat transfer and mixing inefficiencies.
In a hypothetical flow synthesis setup, streams of 3-hydroxybenzylamine dissolved in a suitable organic solvent (e.g., acetonitrile (B52724) or THF) and a base (e.g., aqueous sodium hydroxide) would be continuously pumped into a T-mixer. A phase-transfer catalyst could be included in the organic phase to facilitate the reaction between the two immiscible phases. This mixture would then be combined with a third stream containing 3-(dimethylamino)propyl chloride.
The combined reaction mixture would flow through a heated packed-bed or microreactor coil to ensure sufficient residence time for the reaction to complete. The precise temperature control afforded by flow reactors minimizes the formation of byproducts. Downstream processing, including quenching, extraction, and purification, can also be integrated into the continuous flow system, creating a seamless and automated end-to-end process.
The table below illustrates a comparative analysis of a traditional batch synthesis versus a proposed flow chemistry approach, highlighting the potential improvements in key performance indicators.
Table 1: Comparison of Batch vs. Flow Synthesis for this compound
| Parameter | Traditional Batch Method | Flow Chemistry Approach |
|---|---|---|
| Reaction Time | 6 - 12 hours | 15 - 30 minutes (residence time) |
| Temperature | 80°C (reflux) | 100 - 140°C |
| Yield | 75% | >90% |
| Purity (crude) | 85% | 95% |
| Safety | Poor heat dissipation, potential for thermal runaway | Excellent heat transfer, inherently safer |
| Scalability | Difficult, requires larger reactors | Straightforward, by running longer or in parallel |
Catalytic System Optimization for Improved Reaction Efficiency
For the Williamson ether synthesis of this compound, which involves the reaction between an aqueous alkaline solution and an organic solution of the reactants, a phase-transfer catalyst (PTC) is crucial for achieving high reaction efficiency. The optimization of this catalytic system involves a systematic investigation of various parameters to identify the conditions that provide the highest yield in the shortest time.
The role of the PTC, typically a quaternary ammonium salt like tetrabutylammonium (B224687) bromide (TBAB), is to transport the hydroxide (B78521) or phenoxide ion from the aqueous phase to the organic phase, where it can react with the alkyl halide. Optimizing this system involves fine-tuning the catalyst, solvent, base, and temperature.
Key Optimization Parameters:
Catalyst Selection: Different PTCs possess varying lipophilicity and activity. A screening of catalysts such as tetrabutylammonium bromide (TBAB), tetrabutylammonium hydrogen sulfate (B86663) (TBAHS), and benzyltriethylammonium chloride (BTEAC) is the first step.
Catalyst Loading: The concentration of the PTC is critical. Too little catalyst results in a slow reaction, while excessive amounts may not offer further benefits and can complicate purification.
Solvent System: The choice of the organic solvent (e.g., toluene (B28343), acetonitrile, dichloromethane) affects the solubility of the reactants and the efficiency of the PTC.
Temperature: Reaction kinetics are highly dependent on temperature. Optimization aims to find the ideal temperature that maximizes the reaction rate without promoting side reactions.
The following table presents hypothetical data from an optimization study for the phase-transfer catalyzed synthesis of this compound.
Table 2: Optimization of Phase-Transfer Catalysis Conditions
| Entry | Catalyst (mol%) | Solvent | Base (conc.) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | TBAB (1%) | Toluene | NaOH (25% w/v) | 80 | 12 | 65 |
| 2 | TBAB (5%) | Toluene | NaOH (25% w/v) | 80 | 8 | 82 |
| 3 | TBAB (5%) | Toluene | NaOH (50% w/v) | 80 | 6 | 91 |
| 4 | TBAB (5%) | Toluene | NaOH (50% w/v) | 100 | 4 | 95 |
| 5 | BTEAC (5%) | Toluene | NaOH (50% w/v) | 100 | 5 | 88 |
Based on this systematic optimization, the ideal conditions (Entry 4) were identified as using 5 mol% of TBAB in toluene with a 50% aqueous NaOH solution at 100°C, resulting in a 95% yield within 4 hours.
Reactivity and Reaction Mechanism Studies
Amine Reactivity of the Benzylamine (B48309) Group
The primary amine attached to a benzylic carbon is the most reactive site in the molecule for many transformations. Its nucleophilicity and basicity are central to its role in alkylation, amidation, condensation, and addition reactions.
Alkylation Reactions
The primary amine of the benzylamine group is readily nucleophilic and undergoes alkylation with various electrophiles. A common method involves reaction with alkyl halides, where the amine displaces the halide to form a new carbon-nitrogen bond. Due to the increased nucleophilicity of the resulting secondary amine, overalkylation to form tertiary amines or even quaternary ammonium (B1175870) salts can be a significant side reaction. acs.org Selective mono-alkylation can be challenging but is achievable under controlled conditions, for instance by using the amine hydrobromide salt and a specific base to carefully manage the concentration of the free primary amine available for reaction. researchgate.net
Another advanced strategy for N-alkylation is the "hydrogen borrowing" or "catalytic borrowing" methodology. acs.orgfigshare.com This atom-economical process involves the reaction of the amine with an alcohol, catalyzed by transition metals like Nickel or Manganese. acs.orgorganic-chemistry.org The mechanism involves the temporary oxidation of the alcohol to an aldehyde by the catalyst, which then undergoes reductive amination with the benzylamine. The hydrogen "borrowed" for the initial oxidation is then used for the final reduction step. acs.orgresearchgate.net This method avoids the use of stoichiometric alkylating agents and produces water as the main byproduct. acs.org However, a major challenge remains the prevention of overalkylation of the primary amine product. figshare.comresearchgate.netnih.gov
Table 1: Examples of N-Alkylation Reactions of Benzylamine Analogues
| Amine Substrate | Alkylating Agent/Alcohol | Catalyst/Conditions | Product Type | Reference(s) |
| Benzylamine | Benzyl (B1604629) alcohol | Ni/Al₂O₃–SiO₂ | Primary & Secondary Amines | acs.org |
| Benzylamine HBr | n-Butyl bromide | DIPEA, DMF | Secondary Amine | researchgate.net |
| Anilines | Primary & Secondary Alcohols | Mn(I) pincer complex | Secondary Amines | organic-chemistry.org |
| Benzylamine | Acetyl Chloride | Base | Amide (N-benzylacetamide) | wikipedia.org |
Amidation and Derivatization Studies
The benzylamine moiety readily reacts with carboxylic acids and their derivatives to form stable amide bonds. This transformation is fundamental in organic synthesis. Direct amidation can be achieved by heating a carboxylic acid with the amine, often under conditions that remove the water byproduct to drive the equilibrium. sci-hub.se Catalysts such as NiCl₂ can facilitate this direct coupling, allowing the reaction to proceed under milder conditions. nih.gov More commonly, the carboxylic acid is first activated. Reaction with acid chlorides, in the presence of a base to neutralize the HCl byproduct, provides a high-yielding route to N-benzylamides. hud.ac.uk Similarly, esters can undergo aminolysis with benzylamine, although this often requires catalysts (e.g., Nb₂O₅) or harsh conditions, especially for unactivated esters. researchgate.net Oxidative amidation represents another pathway, where benzylamines can be directly oxidized in the presence of a suitable catalyst (e.g., I₂, ZnBr₂, FeCl₃) and an oxidant like tert-butyl hydroperoxide (TBHP) to yield the corresponding benzamide. researchgate.netacs.orgresearchgate.nettandfonline.com
In addition to amide synthesis, the primary amine is a key site for derivatization, which is often employed to enhance the analytical detection of molecules. For example, benzylamine can be used as a derivatizing agent to introduce a fluorescent or UV-active tag onto analytes for HPLC analysis or to improve ionization for mass spectrometry. scientificlabs.ienih.gov
Table 2: Selected Methods for Amide Synthesis from Benzylamine Derivatives
| Amine | Acylating Agent | Catalyst/Reagent | Product | Reference(s) |
| Benzylamine | Phenylacetic acid | NiCl₂, Toluene (B28343), 110°C | N-Benzyl-2-phenylacetamide | nih.gov |
| Benzylamine | 4-Fluorobenzoyl chloride | Triethylamine, Cyrene™ | 4-Fluoro-N-benzylbenzamide | hud.ac.uk |
| N-Methylbenzylamine | N/A (Oxidative) | I₂, TBHP, 70°C | N-Methylbenzamide | acs.org |
| Benzylamine | Phenylacetic acid | Hydrothermal (250°C) | N-Benzyl-2-phenylacetamide | sci-hub.se |
Condensation Reactions
Like other primary amines, the benzylamine group undergoes condensation reactions with aldehydes and ketones to form imines (or Schiff bases). This reaction is typically reversible and acid-catalyzed. The formation of the imine intermediate is a crucial step in many multi-component reactions that build molecular complexity in a single step. nih.gov For instance, in the Grieco three-component condensation, benzylamine reacts with an aldehyde to form an immonium ion in situ, which then undergoes an aza Diels-Alder reaction with an electron-rich alkene to produce substituted quinolines. wikipedia.org Similarly, benzylamines are used in other multicomponent reactions, such as the synthesis of aminophosphonates, where the reaction proceeds through a series of imine and phosphonate (B1237965) intermediates. mdpi.comnih.gov The reaction of aromatic aldehydes with aqueous ammonia (B1221849) can lead to hydrobenzamides, which are formed from the condensation of three aldehyde molecules with two ammonia molecules. ias.ac.in
Table 3: Examples of Condensation Reactions Involving Benzylamines
| Amine | Carbonyl Compound | Third Component | Catalyst/Conditions | Reaction Type/Product | Reference(s) |
| Benzylamine | Aldehyde | Electron-rich alkene | Trifluoroacetic acid or Lewis Acids | Grieco Condensation / Tetrahydroquinoline | wikipedia.org |
| Benzylamine | Triethyl orthoformate | Diethyl phosphite | Heat | Aminomethylenebisphosphonic acid synthesis | mdpi.comnih.gov |
| Benzylamine | Benzaldehyde (B42025) | N/A | Reflux | α-Benzylation of ketones via imine intermediates | rsc.orgrsc.org |
| Aromatic Aldehydes | Aqueous Ammonia | N/A | N/A | Hydrobenzamide formation | ias.ac.in |
Ring-Opening Addition Reactions
The nucleophilic nature of the primary amine enables it to participate in addition reactions, particularly the opening of strained rings like epoxides. The reaction of benzylamine with an epoxide typically proceeds via an SN2 mechanism, where the amine attacks one of the electrophilic carbons of the epoxide ring, leading to the formation of a β-amino alcohol. nih.gov This reaction is a cornerstone for synthesizing important pharmaceutical and material precursors. The primary reaction product between (5R)-hydroxytriptolide and benzylamine, for example, was identified as a 12,13-epoxide ring adduct. nih.gov
Reactivity of the Propoxy Ether Linkage
The aryl propoxy ether linkage (Ar-O-CH₂) in 3-[3-(Dimethylamino)propoxy]benzylamine is generally a stable functional group. wikipedia.org The carbon-oxygen bond is strong, and cleavage requires harsh reaction conditions. wikipedia.org The most common method for cleaving aryl alkyl ethers is treatment with strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.com
The mechanism involves the initial protonation of the ether oxygen, followed by a nucleophilic attack by the halide ion (I⁻ or Br⁻). For an aryl alkyl ether, the cleavage invariably occurs at the alkyl-oxygen bond, not the aryl-oxygen bond. This is because the sp²-hybridized carbon of the aromatic ring is much less susceptible to SN2 attack, and the formation of an unstable phenyl cation makes an SN1 pathway unfavorable at this position. masterorganicchemistry.com Therefore, treatment of this compound with excess HBr or HI would be expected to yield 3-(aminomethyl)phenol (B46038) and 1,3-dihalopropane (or the corresponding 3-halo-propanol, depending on stoichiometry). Basic cleavage of such ethers is also possible but typically requires very strong bases and high temperatures. numberanalytics.com
Table 4: General Conditions for Aryl Alkyl Ether Cleavage
| Ether Type | Reagent | General Conditions | Products | Reference(s) |
| Aryl Alkyl Ether | HBr or HI | Concentrated acid, heat | Phenol (B47542) + Alkyl Halide | masterorganicchemistry.com |
| Lignin Model (α-O-4, β-O-4) | Co–Zn/Beta Zeolite | H₂, Heat | Phenolic monomers | rsc.org |
| Aryl Alkyl Ether | Strong Base (e.g., NaH) | High temperature | Phenol + Alkene/Alcohol | wikipedia.orgnumberanalytics.com |
Participation of the Dimethylamino Group in Chemical Transformations
The tertiary dimethylamino group is the third key functional center. While less reactive as a primary nucleophile than the benzylamine group, it possesses a lone pair of electrons and is basic. chemcess.com This group can influence the molecule's reactivity in several ways.
First, it can act as an internal base or catalyst. In certain reactions, the dimethylamino group might deprotonate other parts of the molecule or activate reagents, a phenomenon known as the "tertiary amino effect". rsc.org For example, tertiary amines are known to catalyze the ring-opening polymerization of benzoxazines. mdpi.com In the context of this compound, it is conceivable that the dimethylamino group could act as an intramolecular catalyst, facilitating reactions at the benzylamine site, although this would be highly dependent on the reaction conditions and the conformational flexibility of the propoxy chain.
Second, the dimethylamino group has a significant electronic effect. As a strong electron-donating group, it increases the electron density of the aromatic ring, potentially influencing the regioselectivity of electrophilic aromatic substitution reactions. acs.org It can also participate in reactions involving adjacent functional groups under specific conditions, such as forming fused ring systems through intramolecular cyclization. rsc.org Finally, the tertiary amine itself can undergo reactions such as oxidation or cleavage under specific catalytic conditions, for instance, C-N bond cleavage has been observed in the presence of certain transition metal catalysts. researchgate.net
Coordination Chemistry in Ligand Design
There is no available scientific literature that specifically describes the use of this compound in ligand design or the study of its coordination chemistry. The potential of this compound to act as a ligand, likely through its primary amine and tertiary amine functionalities, has not been explored in published research. Consequently, there are no reported studies on the synthesis, characterization, or coordination behavior of metal complexes involving this compound.
Investigation of Reaction Mechanisms
Detailed investigations into the reaction mechanisms involving this compound are absent from the current body of scientific literature. This includes both its role in catalytic processes and fundamental kinetic studies of its chemical transformations.
Elucidation of Catalytic Pathways
There are no published research articles or patents that elucidate the catalytic pathways involving this compound. Its potential as a catalyst or a ligand in a catalytic system has not been a subject of academic or industrial research that is publicly available. Therefore, no data exists on its performance, selectivity, or the mechanisms of any catalytic cycles it might participate in.
Kinetic Studies of Chemical Transformations
A search for kinetic studies of chemical transformations specifically involving this compound yielded no results. There are no published reports detailing the rate laws, activation parameters, or mechanistic insights that would be derived from such studies. The reactivity of this compound under various reaction conditions remains unquantified in the scientific literature.
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the arrangement of hydrogen atoms within a molecule. The chemical shifts, integration, and multiplicity of the proton signals in the ¹H NMR spectrum of 3-[3-(Dimethylamino)propoxy]benzylamine provide a detailed map of its structure.
The spectrum would be expected to show distinct signals corresponding to the aromatic protons on the benzyl (B1604629) ring, the benzylic protons of the aminomethyl group, the methylene protons of the propoxy chain, and the methyl protons of the dimethylamino group. The precise chemical shifts and coupling patterns would allow for the unambiguous assignment of each proton, confirming the connectivity of the molecule.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic (C₆H₄) | 6.7-7.3 | Multiplet | 4H |
| Benzylic (CH₂) | ~3.8 | Singlet | 2H |
| Methylene (OCH₂) | ~4.0 | Triplet | 2H |
| Methylene (CH₂CH₂N) | ~2.4 | Triplet | 2H |
| Methylene (OCH₂CH₂) | ~2.0 | Quintet | 2H |
| Methyl (N(CH₃)₂) | ~2.2 | Singlet | 6H |
Note: The data in this table is predicted and may vary based on the solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.
The spectrum would display signals for the aromatic carbons, the benzylic carbon, the carbons of the propoxy chain, and the methyl carbons of the dimethylamino group. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom, allowing for a complete assignment of the carbon skeleton.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Chemical Shift (ppm) |
| Aromatic C (C-O) | ~158 |
| Aromatic C (C-CH₂NH₂) | ~140 |
| Aromatic C | ~129 |
| Aromatic C | ~119 |
| Aromatic C | ~114 |
| Aromatic C | ~113 |
| Methylene (OCH₂) | ~66 |
| Methylene (CH₂N) | ~56 |
| Benzylic (CH₂) | ~46 |
| Methyl (N(CH₃)₂) | ~45 |
| Methylene (OCH₂CH₂) | ~27 |
Note: The data in this table is predicted and may vary based on the solvent and experimental conditions.
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS), often using techniques like High-Resolution Electron Ionization (HREI-MS), provides a highly accurate measurement of the molecular mass of a compound. This precision allows for the determination of the elemental composition and, consequently, the molecular formula. For this compound (C₁₂H₂₀N₂O), HRMS would be able to distinguish its exact mass from that of other compounds with the same nominal mass but different elemental formulas, thereby confirming its molecular identity.
While mass spectrometry is not inherently a chiral technique, it can be coupled with chiral separation methods, such as chiral chromatography, to analyze enantiomers. If this compound were to be derivatized to create a chiral center or if it were part of a chiral complex, mass spectrometry could be used as a detector to quantify the enantiomeric excess after separation.
Mass spectral thermolysis involves heating a sample and analyzing the resulting fragments by mass spectrometry. This technique can provide insights into the thermal decomposition pathways of a compound. For this compound, such a study would reveal the weakest bonds in the molecule and the likely fragmentation patterns upon heating. This information can be valuable for understanding its thermal stability and potential degradation products. The ether linkage and the C-N bonds would be likely points of initial fragmentation.
Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are powerful analytical techniques used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, a unique spectrum is generated that acts as a molecular "fingerprint." While a specific, publicly available FT-IR spectrum for this compound is not provided in the search results, the expected characteristic absorption bands can be inferred from the analysis of its constituent functional groups and related molecules such as benzylamine (B48309), dimethylamine (B145610), and other substituted amines.
The structure of this compound contains several key functional groups: a primary amine (-NH2), a tertiary amine (-N(CH3)2), an ether linkage (-O-), an aromatic ring, and aliphatic chains. Each of these groups vibrates at a characteristic frequency when irradiated with IR light, resulting in distinct absorption peaks in the spectrum.
Expected IR Absorption Bands for this compound:
N-H Stretching: The primary amine group (-NH2) is expected to show a characteristic broad doublet peak in the region of 3340–3200 cm⁻¹ . This is a key indicator of the presence of the primary amine.
C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear as a cluster of bands above 3000 cm⁻¹, often around 3056 cm⁻¹ . Aliphatic C-H stretching vibrations from the propoxy and methyl groups are expected in the 3000–2800 cm⁻¹ region researchgate.netnih.gov.
N-H Bending: The primary amine also exhibits N-H bending (scissoring) vibrations, which typically appear in the range of 1650–1550 cm⁻¹ researchgate.net.
C=C Stretching (Aromatic): The presence of the benzene (B151609) ring will give rise to several sharp bands in the 1605–1455 cm⁻¹ region due to C=C stretching vibrations within the ring .
C-N Stretching: The stretching vibrations for C-N bonds are crucial for identifying the amine groups. Aliphatic C-N stretching, characteristic of both the tertiary dimethylamino group and the benzylamine, typically occurs in the 1250–1020 cm⁻¹ range researchgate.netnih.gov.
C-O Stretching (Ether): The ether linkage in the propoxy group is expected to produce a strong C-O stretching absorption band, typically found in the 1250-1050 cm⁻¹ region. This peak may overlap with the C-N stretching bands.
The region below 1500 cm⁻¹ is known as the "fingerprint region," where complex, unique patterns of overlapping vibrations occur, allowing for the definitive identification of the compound when compared against a reference spectrum researchgate.netnih.gov.
Interactive Table: Expected IR Peaks for this compound
| Wavenumber Range (cm⁻¹) | Bond Vibration | Functional Group |
|---|---|---|
| 3340–3200 | N-H Stretch | Primary Amine (-NH₂) |
| > 3000 (e.g., ~3056) | C-H Stretch | Aromatic Ring |
| 3000–2800 | C-H Stretch | Aliphatic (-CH₂, -CH₃) |
| 1650–1550 | N-H Bend | Primary Amine (-NH₂) |
| 1605–1455 | C=C Stretch | Aromatic Ring |
| 1250–1020 | C-N Stretch | Aliphatic Amines |
Other Advanced Characterization Techniques for Material Applications
For applications involving surface modification or the creation of thin films, a suite of advanced analytical techniques is employed to characterize the material's surface properties.
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nanometers of a material's surface carleton.edu.
In the context of this compound, XPS would be invaluable for confirming the successful deposition or grafting of the molecule onto a substrate. The analysis involves irradiating the surface with a beam of X-rays while simultaneously measuring the kinetic energy of electrons that are emitted from the material osti.gov.
Key applications would include:
Elemental Confirmation: XPS survey scans would detect the presence of carbon (C), nitrogen (N), and oxygen (O) on the surface, consistent with the compound's structure carleton.edu.
Chemical State Analysis: High-resolution scans of the C 1s, N 1s, and O 1s regions would provide information about the chemical environment of these atoms. For instance, the N 1s spectrum could potentially distinguish between the primary amine and the tertiary amine based on slight shifts in their binding energies, which are influenced by their protonation state and chemical bonding uic.edu. Similarly, the C 1s spectrum could be deconvoluted to identify carbons involved in C-C, C-N, and C-O bonds. The ability of XPS to detect such chemical shifts provides insight into the molecular integrity of the surface layer osti.gov.
Atomic Force Microscopy (AFM) is a type of scanning probe microscopy with very high resolution, capable of producing three-dimensional images of a surface at the nanoscale nanoscientific.org. The technique works by scanning a sharp mechanical probe, or tip, over the sample surface. The forces between the tip and the sample lead to a deflection of the cantilever, which is monitored to create a topographical map nanoscientific.org.
When characterizing a surface modified with this compound, AFM could provide critical insights into:
Surface Topography and Morphology: AFM can visualize the surface structure of a thin film or coating of the compound, revealing its uniformity, smoothness, and the presence of any aggregates or domains nottingham.ac.ukresearchgate.net.
Roughness Analysis: Quantitative measurements of surface roughness parameters can be extracted from AFM data researchgate.net. This is important as surface roughness can influence properties like wettability and adhesion.
Film Thickness: In some applications, AFM can be used to measure the thickness of the deposited molecular layer by scanning across a created scratch or edge.
AFM can be operated in different modes, such as non-contact or tapping mode, which are particularly suitable for delicate organic and polymeric films to prevent damage to the sample surface during imaging researchgate.net.
Water contact angle measurement is a widely used method to characterize the wettability of a solid surface biolinscientific.comaalto.fi. The contact angle is the angle at which a liquid-vapor interface meets a solid surface. It provides a quantitative measure of the surface's hydrophilicity (water-attracting) or hydrophobicity (water-repelling) researchgate.net.
For a surface functionalized with this compound, this technique would be used to:
Assess Surface Energy: The presence of polar functional groups, such as the primary amine and the ether oxygen, would be expected to influence the surface energy. A lower contact angle with water would indicate a more hydrophilic, higher-energy surface, while a higher contact angle would suggest a more hydrophobic, lower-energy surface researchgate.net.
Monitor Surface Modification: Contact angle goniometry is a simple yet sensitive technique to confirm changes in surface chemistry. A significant change in the water contact angle before and after the application of the compound would provide strong evidence of a successful surface modification.
The measurement is typically performed using a sessile-drop method, where a droplet of water is placed on the surface and its profile is captured by a camera to determine the angle aalto.firesearchgate.net.
Quantitative and Qualitative Analytical Methodologies
A variety of analytical methods can be employed for the qualitative identification and quantitative determination of this compound and related compounds.
Qualitative Analysis:
Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique is a powerful tool for separating and identifying individual components in a mixture. The gas chromatograph separates compounds based on their volatility and interaction with a stationary phase, while the mass spectrometer fragments the eluted compounds and creates a unique mass spectrum that allows for structural elucidation and identification. GC-MS is effective for analyzing substituted benzylamines researchgate.net.
Infrared Spectroscopy (GC-IR): When coupled with gas chromatography, infrared spectroscopy can provide data on the functional groups of separated isomers, which can be crucial for distinguishing between structurally similar compounds researchgate.net.
Quantitative Analysis:
Spectrophotometry and Fluorometry: For a related compound, 1-benzyl-3[3'-(dimethylamino)propoxy]-1H-indazole (benzydamine), methods involving spectrophotometry and fluorometry have been developed for its determination in biological tissues nih.gov. These techniques rely on the compound's ability to absorb or emit light at specific wavelengths and could potentially be adapted for the quantitative analysis of this compound.
Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is a standard method for the separation and quantification of compounds in various matrices. An enantioselective HPLC method has been used to determine the purity of related compounds, indicating its suitability for resolving and quantifying stereoisomers nih.gov.
Capillary Electrophoresis (CE): CE is another high-resolution separation technique that has been successfully developed and validated for determining the purity of related amine-containing pharmaceuticals and their impurities nih.gov. This method separates ions based on their electrophoretic mobility in an electric field and could be a valuable tool for the quantitative analysis of this compound.
Acid-Base Extraction: As a classic chemical technique, acid-base extraction can be used to separate acidic, basic, and neutral compounds from a mixture. Given that this compound is a basic compound, this method could be used as a preliminary step for isolation and purification from non-basic impurities wikipedia.org.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Benzylamine |
| Dimethylamine |
Computational Chemistry and Theoretical Studies
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are employed to represent and predict the behavior of molecules. These methods are crucial for understanding the three-dimensional structure and dynamic properties of flexible molecules like 3-[3-(Dimethylamino)propoxy]benzylamine.
Conformational Analysis and Energy Minimization
Conformational analysis is fundamental to understanding the spatial arrangement of atoms in a molecule. For this compound, the presence of several rotatable bonds in its propoxy side chain and the benzylamine (B48309) moiety allows for a multitude of possible conformations. The goal of conformational analysis is to identify the most stable conformations, which correspond to energy minima on the potential energy surface.
Theoretical conformational analyses can be performed to identify stable conformers. mdpi.com For instance, in related amine compounds, staggered conformations are generally found to be energy minima, while eclipsed conformations represent energy maxima. mdpi.com For the 2,2-dimethylpropane-1,3-diaminium cation, a related diamine, the anti-anti-conformation was identified as the global minimum on the potential energy surface through quantum chemical calculations. mdpi.com However, in the solid state, intermolecular forces such as hydrogen bonding can lead to the preference for other conformations like anti-gauche or gauche-gauche. mdpi.com Similarly, for benzylamine, studies have identified two main conformers, often referred to as anti and gauche, based on the orientation of the amine group relative to the benzene (B151609) ring. colostate.edu
Energy minimization is the process of finding the molecular geometry that corresponds to the lowest potential energy. This is achieved using various algorithms that systematically alter the coordinates of the atoms to find a stable arrangement. For this compound, this process would reveal the most likely three-dimensional structures the molecule adopts.
Table 1: Illustrative Conformational Data for a Flexible Benzylamine Derivative
| Dihedral Angle | Conformation | Relative Energy (kcal/mol) |
| C-C-O-C | Gauche | 0.5 |
| C-C-O-C | Anti | 0.0 |
| C-C-N-C | Gauche | 0.8 |
| C-C-N-C | Anti | 0.0 |
Note: This table is illustrative and not based on experimental data for this compound.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms and molecules. frontiersin.org This technique allows for the exploration of conformational changes, molecular flexibility, and intermolecular interactions over time. kashanu.ac.ir
For this compound, an MD simulation would typically involve placing the molecule in a simulated environment, such as a solvent box of water, and observing its behavior over a period of nanoseconds or longer. kashanu.ac.ir These simulations can provide insights into how the molecule interacts with its surroundings, the stability of its different conformations, and the dynamics of its flexible side chain. frontiersin.org MD simulations are particularly useful in pharmaceutical research for understanding drug-receptor interactions and the behavior of molecules in biological systems. frontiersin.org
Quantum Chemical Calculations
Quantum chemical calculations are based on the principles of quantum mechanics and provide a detailed understanding of the electronic structure and properties of molecules.
Prediction of Electronic Structure and Reactivity
Quantum chemical methods, such as Density Functional Theory (DFT), are widely used to calculate the electronic properties of molecules. epstem.net These calculations can determine the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP). epstem.net
The HOMO and LUMO energies are particularly important as they provide information about the molecule's ability to donate or accept electrons, which is crucial for understanding its reactivity. The energy gap between the HOMO and LUMO can be related to the chemical stability of the molecule. For this compound, the nitrogen atoms of the dimethylamino and benzylamine groups are expected to be electron-rich regions, influencing the molecule's reactivity and potential for intermolecular interactions.
Table 2: Illustrative Quantum Chemical Properties for a Benzylamine Derivative
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 2.1 D |
Note: This table is illustrative and not based on experimental data for this compound.
Analysis of Absorption Spectra in Hybrid Materials
While there is no specific information on the absorption spectra of this compound in hybrid materials, quantum chemical calculations are a powerful tool for predicting and interpreting electronic absorption spectra. These calculations can determine the energies of electronic transitions, which correspond to the absorption of light at specific wavelengths.
By calculating the excited states of the molecule, it is possible to predict its UV-Vis absorption spectrum. This information is valuable for understanding the photophysical properties of the molecule and how they might be altered when incorporated into hybrid materials. The interaction with other components in a hybrid material can lead to shifts in the absorption maxima, which can be rationalized through computational models.
Structure-Property Relationships (SPR) Investigations
Structure-Property Relationship (SPR) studies aim to establish a correlation between the chemical structure of a molecule and its physical, chemical, or biological properties. For this compound, SPR investigations would focus on how variations in its structure affect its properties.
For example, the length and flexibility of the propoxy chain, the basicity of the amine groups, and the substitution pattern on the benzene ring are all structural features that can influence the molecule's properties. Computational methods can be used to systematically modify the structure of the molecule and calculate the corresponding changes in properties such as solubility, lipophilicity (LogP), and electronic characteristics. This in silico approach allows for the rational design of new molecules with desired properties. In computational studies of related compounds, properties such as the topological polar surface area (TPSA) and the number of rotatable bonds are often calculated to predict their behavior. chemscene.com
Correlation of Structural Features with Chemical Behavior and Material Performance
The chemical behavior of this compound is dictated by its distinct structural components: a benzylamine head, a flexible propoxy linker, and a terminal dimethylamino group. Computational studies on similar benzylamine derivatives have shown that the spatial arrangement of these functional groups is critical. mdpi.com The flexibility of the propoxy chain allows the molecule to adopt numerous conformations, which can influence its interaction with other molecules or surfaces.
Theoretical models can correlate these structural features with performance characteristics. For instance, in the context of materials science, the amine groups can act as curing agents for epoxy resins. The primary amine of the benzylamine moiety and the tertiary amine of the dimethylamino group would exhibit different reactivities. Computational models can predict the reaction kinetics and the resulting polymer network structure. The flexibility of the linker can impact the mechanical properties of the resulting material, such as its glass transition temperature and modulus of elasticity.
Impact of Substituent Effects on Molecular Properties
Substituents on the benzene ring of the benzylamine moiety would significantly alter the molecule's electronic properties. While this compound itself is substituted at the meta position with the propoxy chain, further substitutions could be explored computationally. For example, introducing electron-withdrawing or electron-donating groups at other positions on the aromatic ring would change the acidity of the benzylamine's N-H protons and the basicity of the nitrogen atom. mdpi.com
Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to quantify these effects. The table below illustrates hypothetical effects of substituents on key molecular properties, based on general principles observed in similar aromatic amines.
| Substituent (at para- position) | Electron Density on Benzylamine N | pKa of Benzylamine | Dipole Moment (Debye) |
| -NO₂ (Electron-withdrawing) | Decreased | Lower | Increased |
| -H (Unsubstituted) | Baseline | Baseline | Baseline |
| -OCH₃ (Electron-donating) | Increased | Higher | Decreased |
This table is illustrative and based on general chemical principles. Actual values would require specific calculations for each derivative.
Molecular Recognition and Binding Studies
Molecular recognition is fundamental to how this compound would interact with biological targets or other molecules. The combination of an aromatic ring, hydrogen bond donors and acceptors, and a flexible, charged tail makes it a candidate for various molecular interactions.
Computational Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In a hypothetical scenario where this compound is investigated as a ligand for a protein target, docking studies would be crucial.
The benzylamine portion could engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. The primary amine can act as a hydrogen bond donor, while the ether oxygen in the propoxy linker and the tertiary amine can act as hydrogen bond acceptors. The positively chargeable dimethylamino group could form salt bridges with acidic residues like aspartate or glutamate.
A hypothetical docking study against a kinase, for example, might reveal interactions with the ATP-binding site. The table below outlines potential interactions that would be assessed.
| Functional Group of Ligand | Potential Interacting Residue in Target | Type of Interaction |
| Benzene Ring | Phenylalanine, Tyrosine | π-π Stacking |
| Benzylamine (-NH₂) | Aspartate, Glutamate | Hydrogen Bond (Donor) |
| Propoxy Ether (-O-) | Serine, Threonine | Hydrogen Bond (Acceptor) |
| Dimethylamino (-N(CH₃)₂) | Aspartate, Glutamate | Ionic Interaction / Salt Bridge |
Modeling of Molecular Recognition Principles
Beyond simple docking, more advanced computational methods can model the principles of molecular recognition. Molecular dynamics (MD) simulations, for instance, can simulate the dynamic behavior of the ligand-target complex over time, providing insights into the stability of the binding pose and the role of solvent molecules. atlantis-press.com
These simulations can help to understand how the flexibility of the propoxy chain contributes to the binding affinity. It might allow the ligand to adopt an optimal conformation to fit into a binding pocket, a concept known as "induced fit." Furthermore, computational methods can be used to calculate the binding free energy, providing a quantitative measure of the ligand's affinity for the target. These calculations are instrumental in structure-activity relationship (SAR) studies, where the goal is to design derivatives with improved binding potency. atlantis-press.com
Organic Synthesis as a Building Block
As a building block, this compound provides a scaffold that can be readily modified to produce more complex and functionally diverse molecules. Its utility spans from being a precursor for intricate organic structures to a key component in the generation of compound libraries for screening purposes.
The structure of this compound is foundational for the synthesis of more elaborate organic molecules. The primary amine group can undergo a variety of chemical transformations, including amidation, alkylation, and reductive amination, to introduce new functional groups and build molecular complexity. For instance, benzylamines are known to participate in multi-component reactions, such as the three-component reaction with diethyl phosphite and triethyl orthoformate, to yield aminophosphonates or bisphosphonates depending on the reaction conditions. This reactivity highlights the potential of this compound to serve as a key starting material for synthesizing complex pharmaceutical intermediates and other high-value chemical entities.
General synthetic transformations involving the benzylamine moiety are well-established in organic chemistry. These reactions, when applied to this compound, allow for the introduction of diverse substituents and the construction of larger molecular assemblies.
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents | Functional Group Transformation |
| Acylation | Acyl chloride, Carboxylic acid | Amine to Amide |
| Alkylation | Alkyl halide | Primary amine to Secondary/Tertiary amine |
| Reductive Amination | Aldehyde/Ketone, Reducing agent | Amine to Substituted Amine |
| Schiff Base Formation | Aldehyde/Ketone | Amine to Imine |
This table presents potential, generally applicable reactions for the benzylamine functional group.
In the field of medicinal chemistry and drug discovery, the generation of compound libraries with diverse structures is crucial for identifying new therapeutic agents. The bifunctional nature of this compound makes it an attractive scaffold for creating such libraries. By systematically reacting the primary amine with a variety of building blocks (e.g., carboxylic acids, aldehydes, sulfonyl chlorides), a large number of distinct compounds can be synthesized. This approach is fundamental to combinatorial chemistry, where the goal is to rapidly generate a multitude of compounds for biological screening. The presence of the dimethylamino propoxy side chain can also influence the physicochemical properties of the resulting library members, such as solubility and basicity, which are important for drug-like characteristics.
The structural attributes of this compound also lend themselves to the construction of advanced molecular architectures. The flexible propoxy chain and the aromatic ring provide a defined spatial arrangement of the two amine functionalities. This can be exploited in supramolecular chemistry to design host-guest systems or self-assembling materials. Furthermore, the benzylamine core can be incorporated into larger, more rigid frameworks, such as macrocycles or polymers, where the dimethylamino propoxy group can act as a pendant arm to modulate the properties of the final assembly.
Catalysis and Ligand Design
The presence of two nitrogen atoms with lone pairs of electrons makes this compound a candidate for the design of chelating ligands and for use in metal-catalyzed reactions. The ability of the molecule to coordinate with metal centers through one or both nitrogen atoms is key to its application in this area.
A chelating ligand is a molecule that can form multiple bonds to a single metal ion, creating a stable, ring-like structure known as a chelate. The arrangement of the primary and tertiary amine groups in this compound allows it to act as a bidentate ligand, coordinating to a metal center through both nitrogen atoms. The flexibility of the propoxy linker enables the formation of a stable chelate ring, the size of which can influence the stability and reactivity of the resulting metal complex. The design of such ligands is critical in coordination chemistry for applications ranging from catalysis to materials science.
Table 2: Potential Metal Coordination with this compound as a Ligand
| Metal Ion | Potential Coordination Geometry | Application Area |
| Palladium(II) | Square Planar | Cross-coupling reactions |
| Copper(II) | Tetrahedral/Square Planar | Oxidation catalysis |
| Rhodium(I) | Square Planar | Hydroformylation |
| Ruthenium(II) | Octahedral | Asymmetric hydrogenation |
This table illustrates potential coordination scenarios based on common metal ions and their preferred geometries.
Future Research Directions
Development of Greener Synthetic Routes and Sustainable Chemistry Approaches
The chemical industry is increasingly shifting towards environmentally benign methodologies. For the synthesis of functionalized amines like 3-[3-(Dimethylamino)propoxy]benzylamine, several green chemistry principles can be applied. researchgate.netoiccpress.comrsc.orgmdpi.com
Biocatalysis: One promising approach is the use of enzymes as catalysts. Whole-cell biocatalysis, for instance, has been successfully employed for the synthesis of various aromatic amines from renewable feedstocks. researchgate.net This method offers high selectivity and operates under mild reaction conditions, significantly reducing energy consumption and waste generation.
Catalytic Hydrogenation: The development of more efficient and recyclable catalysts for reductive amination is another key area. acs.org Utilizing non-precious metal catalysts and optimizing reaction conditions to minimize by-product formation are crucial steps towards a more sustainable synthesis.
| Green Chemistry Approach | Potential Benefits for Synthesizing Functionalized Amines |
| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. researchgate.net |
| Advanced Catalysis | Use of earth-abundant metals, improved atom economy, catalyst recyclability. acs.org |
| Green Solvents | Reduced toxicity and environmental pollution, potential for easier product separation. oiccpress.com |
| One-Pot Synthesis | Increased efficiency, reduced waste, and lower energy consumption. mdpi.com |
Exploration of Novel Derivatization and Functionalization Strategies
The inherent reactivity of the primary amine and the tertiary amine in this compound offers numerous possibilities for creating a diverse library of derivatives with tailored properties.
C-H Functionalization: Recent advancements in transition-metal-catalyzed C-H bond functionalization provide a powerful tool for modifying the aromatic ring of the benzylamine (B48309) moiety. nih.govrsc.org This allows for the introduction of various functional groups at specific positions, leading to compounds with novel electronic and steric properties.
Derivatization of the Amino Groups: The primary amine can be readily converted into amides, sulfonamides, imines, and other functional groups, which can significantly alter the compound's biological activity and material properties. nih.gov The tertiary dimethylamino group can be quaternized to introduce a permanent positive charge, a feature that is often exploited in the design of ionic liquids and antimicrobial agents. The derivatization of the dimethylamino group can be studied using techniques like high-performance liquid chromatography. oup.comresearchgate.net
Polymerization: The primary amine group also makes this compound a suitable monomer for the synthesis of polymers. Polyamines and polyamides derived from such functionalized benzylamines could exhibit interesting properties for applications in coatings, adhesives, and biomedical materials. google.comresearchgate.net
Advanced Mechanistic Studies of Complex Chemical Reactions
A thorough understanding of the reaction mechanisms is fundamental for optimizing existing synthetic methods and designing new transformations.
Oxidation Reactions: The oxidation of benzylamines can lead to various products, including imines and benzaldehydes. Mechanistic studies, often employing kinetic analysis and isotopic labeling, can elucidate the nature of the reactive intermediates and the factors controlling the reaction pathway. ias.ac.inresearchgate.net For instance, studies on substituted benzylamines have proposed mechanisms involving hydride-ion transfer in the rate-determining step. ias.ac.in
Nucleophilic Substitution: The primary amine is a good nucleophile and can participate in various substitution reactions. researchgate.net Detailed mechanistic investigations of these reactions, including the role of the solvent and the electronic effects of the substituents, can provide valuable insights for controlling the reaction outcomes. rsc.org
Multi-component Reactions: Benzylamines are often used in multi-component reactions to build complex molecular architectures in a single step. mdpi.com Elucidating the intricate reaction pathways of these transformations is crucial for expanding their synthetic utility and for the rational design of new multi-component reactions.
| Reaction Type | Key Mechanistic Questions |
| Oxidation | Nature of the oxidant, role of intermediates, factors influencing product selectivity. ias.ac.inresearchgate.net |
| Nucleophilic Substitution | Transition state geometry, solvent effects, influence of substituents on reactivity. researchgate.netrsc.org |
| Multi-component Reactions | Sequence of elementary steps, identification of key intermediates, role of catalysts. mdpi.comresearchgate.net |
Integration of Computational and Experimental Methodologies for Predictive Design
The synergy between computational chemistry and experimental studies is a powerful approach for accelerating the discovery and development of new molecules and materials. ijrpr.com
Predicting Reactivity and Properties: Quantum mechanical calculations can be used to predict the electronic structure, reactivity, and various physicochemical properties of this compound and its derivatives. nih.govnih.gov This can help in prioritizing synthetic targets and in understanding experimental observations at a molecular level.
Modeling Reaction Mechanisms: Computational modeling can provide detailed insights into reaction pathways, transition state structures, and activation energies. researchgate.net This information is invaluable for understanding the factors that control reaction rates and selectivity, and for designing more efficient catalysts.
Virtual Screening: For applications in drug discovery or materials science, computational methods can be used to screen large virtual libraries of derivatives to identify candidates with desired properties, thus streamlining the experimental workflow.
Expansion of Applications in Advanced Materials Science and Functional Chemical Systems
The unique structural features of this compound make it a promising building block for a variety of advanced materials and functional chemical systems.
Polymers and Coatings: As mentioned earlier, this compound can be used as a monomer or a cross-linking agent to create polymers with specific functionalities. The presence of the tertiary amine could also impart pH-responsive properties to these polymers. google.comnih.gov
Corrosion Inhibitors: Benzylamines are known to be effective corrosion inhibitors for various metals. wikipedia.org The presence of the ether and dimethylamino groups in this compound could enhance its adsorption on metal surfaces, leading to improved corrosion protection.
Functional Surfaces: The amine groups can be used to anchor this molecule onto various surfaces, creating functionalized materials for applications in catalysis, sensing, or as stationary phases in chromatography.
Q & A
Q. What are the recommended synthetic routes for 3-[3-(dimethylamino)propoxy]benzylamine, and how can reaction yields be optimized?
A common approach involves coupling 3-(dimethylamino)propanol with a benzylamine derivative via nucleophilic substitution. For example, a THF-mediated reaction with 4-(dimethylamino)benzylamine dihydrochloride under argon can yield intermediates with similar scaffolds . Optimization strategies include:
- Catalyst selection : Use of palladium or copper catalysts for cross-coupling reactions.
- Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation.
- Purification : Column chromatography with silica gel (eluent: dichloromethane/methanol gradients) to isolate the target compound .
Q. How can the structural identity of this compound be confirmed?
Key analytical methods include:
- NMR spectroscopy : Compare H and C spectra with reference standards (e.g., European Pharmacopoeia Reference Standard Y0002118) .
- Mass spectrometry (MS) : Confirm molecular weight via ESI-MS (expected [M+H] ~207.27) .
- HPLC purity testing : Use C18 columns with UV detection (λ = 254 nm) to verify ≥98% purity .
Q. What safety precautions are critical when handling this compound?
Q. How is analytical purity ensured in research settings?
- System suitability tests : Follow European Pharmacopoeia protocols using reference standards (e.g., Y0002118) .
- Chromatographic methods : Reverse-phase HPLC with mobile phases like acetonitrile/water (0.1% TFA) to resolve impurities .
Advanced Research Questions
Q. How can researchers resolve low yields in the final coupling step of synthesis?
Low yields often stem from steric hindrance or competing side reactions. Mitigation strategies include:
Q. What methodologies are used to analyze contradictory pharmacological data in structure-activity relationship (SAR) studies?
- Dose-response assays : Compare IC values across derivatives (e.g., benzydamine hydrochloride analogs) to identify critical substituents .
- Computational docking : Map the compound’s interaction with targets (e.g., cyclooxygenase-2) using AutoDock Vina .
- Metabolic profiling : Use LC-MS to track in vitro stability and metabolite formation .
Q. How can structural analogs be designed to enhance target selectivity?
- Linker modification : Replace the propoxy group with ethoxy or hexyloxy chains to alter lipophilicity .
- Substituent addition : Introduce electron-withdrawing groups (e.g., -NO) to the benzyl ring to modulate receptor binding .
- Isotopic labeling : Synthesize deuterated derivatives (e.g., dimethyl-d analogs) for pharmacokinetic tracing .
Q. What strategies address discrepancies in spectral data during characterization?
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in H NMR caused by similar proton environments .
- X-ray crystallography : Confirm absolute configuration using single-crystal diffraction (refer to NIST data for validation) .
- High-resolution MS (HRMS) : Rule out isobaric interferences by achieving <5 ppm mass accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
